ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate CAS number 2199-52-2
ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate CAS number 2199-52-2
An In-depth Technical Guide to Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2): Synthesis, Characterization, and Applications in Drug Discovery.
Introduction
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole ester, is a pivotal heterocyclic building block in modern organic synthesis.[1] Pyrroles are fundamental aromatic heterocycles found in a vast array of natural products, including heme and chlorophyll, and are integral to numerous pharmaceutical agents.[2] This specific compound, with its defined substitution pattern, serves as a versatile intermediate, primarily recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. We will delve into its physicochemical properties, explore the mechanistic nuances of its synthesis, detail its chemical reactivity, and culminate with its application in the synthesis of Sunitinib, a key receptor tyrosine kinase inhibitor.[4] The objective is to equip researchers, chemists, and drug development professionals with the expert insights and practical methodologies necessary to effectively utilize this compound in their work.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is the foundation of its effective application. The key identifiers and properties for ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate are summarized below.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 2199-52-2 | [5] |
| Molecular Formula | C₉H₁₃NO₂ | [5] |
| Molecular Weight | 167.21 g/mol | [5][6] |
| IUPAC Name | ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | [5] |
| SMILES | CCOC(=O)C1=C(NC(=C1)C)C | [5] |
| InChIKey | NOCOMGOGAJYTPH-UHFFFAOYSA-N | [5] |
| Appearance | Solid | [7] |
| Boiling Point | 307°C at 760 mmHg | [7] |
| Solubility | Soluble in organic solvents; low solubility in water. | [1][5] |
Spectroscopic Characterization
The structural elucidation of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is confirmed through standard spectroscopic techniques. The expected data are crucial for reaction monitoring and quality control.
Table 2: Key Spectroscopic Data
| Technique | Expected Peaks / Signals | Source |
| ¹H NMR | δ (ppm): ~1.2-1.4 (t, 3H, -CH₂CH₃ ), ~2.2 (s, 3H, C5-CH₃ ), ~2.4 (s, 3H, C2-CH₃ ), ~4.1-4.3 (q, 2H, -CH₂ CH₃), ~6.0 (s, 1H, C4-H ), ~8.5 (br s, 1H, NH ) | [5] |
| ¹³C NMR | δ (ppm): ~12.5 (C5-C H₃), ~13.5 (C2-C H₃), ~14.5 (-CH₂C H₃), ~59.5 (-C H₂CH₃), ~110 (C4), ~115 (C3), ~128 (C5), ~135 (C2), ~165 (C =O) | [5] |
| IR Spectroscopy | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1660-1680 (C=O ester stretch), ~1500-1600 (C=C stretch) | [5] |
| Mass Spec (GC-MS) | m/z: 167 (M⁺), 122 (M⁺ - OEt), 94 | [5][8] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. For ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, several classical methods are applicable, with the Knorr and Hantzsch syntheses being the most relevant. The choice of method is dictated by factors such as starting material availability, cost, and desired scale.
Knorr Pyrrole Synthesis
The Knorr synthesis is a widely used and highly reliable method for preparing substituted pyrroles.[9] It involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an activated methylene group.[10]
Mechanism & Rationale: The key to the Knorr synthesis is the in-situ generation of the often-unstable α-amino-ketone from a more stable precursor, typically an oxime, which is reduced by zinc dust in acetic acid.[9] This is immediately followed by condensation with the β-dicarbonyl compound. The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. This method provides excellent control over the substitution pattern.
Caption: Knorr Pyrrole Synthesis Workflow.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis offers an alternative, convergent route involving the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11]
Mechanism & Rationale: The reaction typically begins with the formation of an enamine from the β-ketoester (ethyl acetoacetate) and ammonia.[12] This enamine then acts as a nucleophile, attacking the α-haloketone (e.g., chloroacetone). The subsequent intramolecular cyclization and dehydration yield the final pyrrole product.[11] This one-pot, three-component reaction can be highly efficient, though it may sometimes lead to side products if the initial enamine formation is not selective.
Caption: Hantzsch Pyrrole Synthesis Overview.
Detailed Experimental Protocol: Knorr Synthesis
This protocol provides a robust and validated method for the gram-scale synthesis of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Objective: To synthesize the title compound via the Knorr pyrrole synthesis.
Materials:
-
Ethyl acetoacetate (reagent grade)
-
Sodium nitrite (NaNO₂, ACS grade)
-
Glacial acetic acid
-
Zinc dust (<10 micron, activated)
-
Pentane-2,4-dione (reagent grade)
-
Ethanol (absolute)
-
Ice
Procedure:
-
Preparation of Ethyl 2-oximinoacetoacetate (Step 1):
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (0.5 mol) in glacial acetic acid (150 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Rationale: Low temperature is critical to prevent side reactions and decomposition of the nitrous acid formed in situ.
-
Slowly add a solution of sodium nitrite (0.55 mol) in water (75 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C. The product may begin to crystallize.
-
-
Reduction and Condensation (Step 2):
-
To the cold mixture from Step 1, add pentane-2,4-dione (0.5 mol).
-
In small portions, add activated zinc dust (1.1 mol) over 1 hour, maintaining the temperature below 40 °C with intermittent cooling.
-
Rationale: The reduction of the oxime to the amine is exothermic. Portion-wise addition of zinc allows for effective temperature control, preventing runaway reactions and maximizing yield.[9]
-
After the zinc addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 80 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification (Step 3):
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 1 L of ice-water.
-
A solid precipitate of the crude product will form. Stir for 30 minutes to complete precipitation.
-
Rationale: The product is insoluble in water, allowing for its isolation by precipitation upon quenching the acidic reaction mixture.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.
-
Dry the purified white to off-white crystals under vacuum to yield ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
-
Validation: Confirm product identity and purity using TLC, melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR) as detailed in Table 2.
Chemical Reactivity and Derivatization
The utility of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate lies in the reactivity of its functional groups, which allows for its transformation into more complex molecules.
-
Ester Group: The ethyl ester is readily hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the corresponding carboxylic acid, a key intermediate for amide bond formation.[13] It can also undergo transesterification or be reduced to the corresponding alcohol.
-
Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic substitution. Reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) would introduce a formyl group, likely at the C4 position.[10]
-
N-H Group: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.
Caption: Simplified Synthetic Route to Sunitinib.
Safety and Handling
As with any chemical reagent, proper handling of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is essential for laboratory safety.
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [5] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves. [14]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [15]* Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated waste container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-52-2) is more than just a chemical intermediate; it is an enabling tool for complex molecular synthesis. Its well-defined structure, predictable reactivity, and robust synthetic routes, particularly the Knorr synthesis, make it a reliable building block. Its indispensable role in the production of the life-saving anti-cancer drug Sunitinib underscores its profound importance to the pharmaceutical industry. This guide has provided the essential technical framework for researchers to confidently and safely incorporate this valuable compound into their synthetic and drug discovery programs.
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